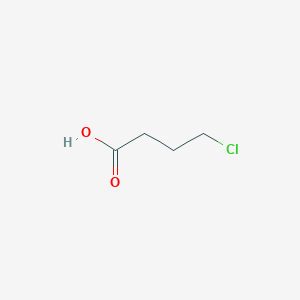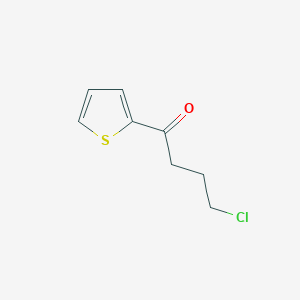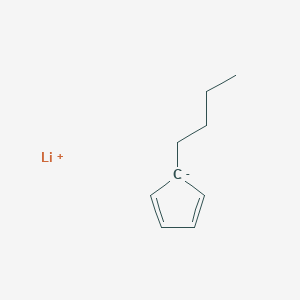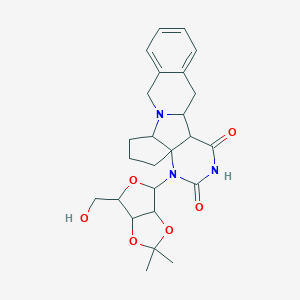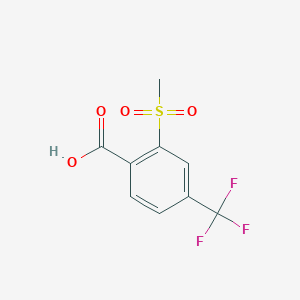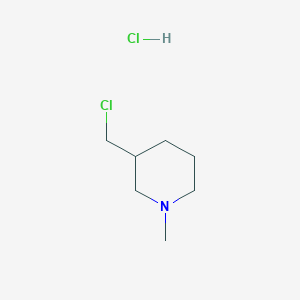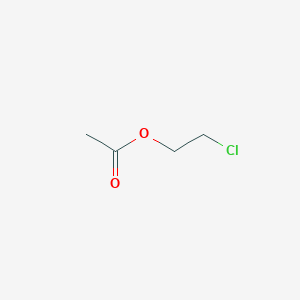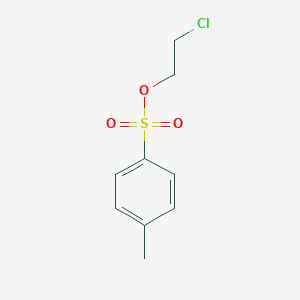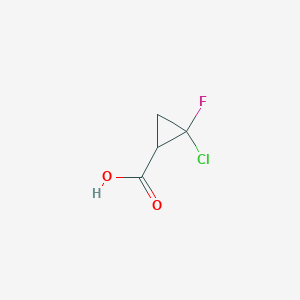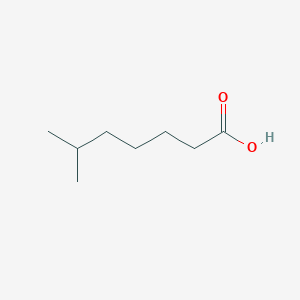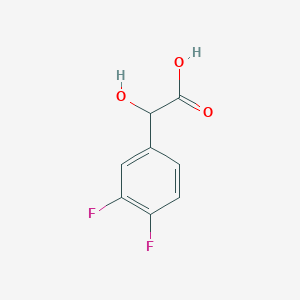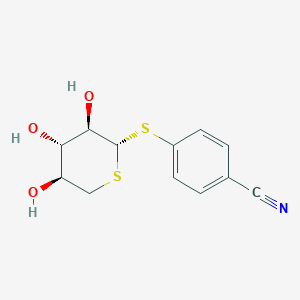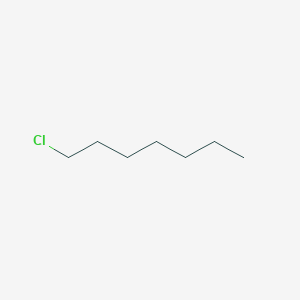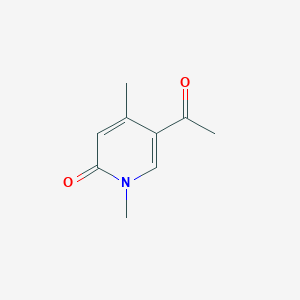
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI), also known as DMAPP, is a chemical compound that has been widely used in scientific research. It is a derivative of pyridine, which is a heterocyclic organic compound that has a wide range of applications in the chemical industry. DMAPP has been found to have various biochemical and physiological effects, which make it a valuable tool for researchers in the fields of biochemistry, pharmacology, and molecular biology.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) is not fully understood, but it is believed to involve inhibition of various enzymes and metabolic pathways. 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. It has also been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication.
Effets Biochimiques Et Physiologiques
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has been found to have various biochemical and physiological effects on living organisms. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has also been found to inhibit the growth of bacterial and viral pathogens, making it a potential candidate for the development of new antibiotics and antiviral drugs. Additionally, 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of applications in various fields of research. However, there are also some limitations to its use. 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) is highly reactive and can be toxic in high concentrations, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research involving 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI). One area of interest is the development of new drugs based on its antimicrobial, antiviral, and anticancer properties. Another area of interest is the investigation of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop new methods for synthesizing and purifying 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI).
Méthodes De Synthèse
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) can be synthesized using various methods, including the reaction of 2,3-dimethylpyridine with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. Another method involves the reaction of 2,3-dimethylpyridine with acetic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has been used extensively in scientific research as a tool for studying various biological processes. It has been found to have antimicrobial, antiviral, and anticancer properties, which make it a promising candidate for the development of new drugs. 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has also been used as a precursor for the synthesis of other compounds, such as pyrazoles, pyridines, and quinolines, which have potential applications in the pharmaceutical industry.
Propriétés
Numéro CAS |
129689-54-9 |
|---|---|
Nom du produit |
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) |
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
5-acetyl-1,4-dimethylpyridin-2-one |
InChI |
InChI=1S/C9H11NO2/c1-6-4-9(12)10(3)5-8(6)7(2)11/h4-5H,1-3H3 |
Clé InChI |
BVXWOTZNDPXAKN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C=C1C(=O)C)C |
SMILES canonique |
CC1=CC(=O)N(C=C1C(=O)C)C |
Synonymes |
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



